2-(2-Formyl-4-nitrophenoxy)hexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been explored through various methods, including the use of formic, propenoic, and pentadienoic acid derivatives of nitroxyl spin-labels. These methods highlight the importance of conjugated polyene carbonyl derivatives for spectrophotometric probes due to their high molecular absorption extinction in the near ultraviolet, indicating a complex synthesis process that can be adapted for the synthesis of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid (Mustafi, Boisvert, & Makinen, 1993).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been determined through electron nuclear double resonance (ENDOR) spectroscopy and molecular modeling. These studies provide insights into the conformational preferences of compounds with similar structures to 2-(2-Formyl-4-nitrophenoxy)hexanoic acid, revealing that such molecules can exhibit an all planar, trans conformation, which could influence the chemical behavior and reactivity of the compound of interest (Mustafi, Boisvert, & Makinen, 1993).
Chemical Reactions and Properties
Research into the chemical reactions of related compounds includes the study of Lossen rearrangement and Ruthenium catalyzed reduction of nitroarenes using formic acid, which are relevant for understanding the chemical properties and potential reactions of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid. These studies suggest that the compound can participate in a variety of chemical transformations, offering a versatile functionality for further chemical synthesis (Thalluri, Manne, Dev, & Mandal, 2014); (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Physical Properties Analysis
The study of polymorphs of related compounds, such as 4-nitrophenylacetic acid, provides insights into the physical properties, including molecular conformation and intermolecular contacts, which are crucial for understanding the behavior of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid under different conditions (Kennedy & Moraes, 2016).
Scientific Research Applications
Environmental Chemistry Insights
Nitration and hydroxylation processes in the presence of nitrite/nitrous acid have been extensively studied, offering insights into environmental chemistry dynamics. For instance, research on the nitration and hydroxylation of benzene under specific conditions revealed the formation of nitrophenols, which are significant for understanding pollutant transformation in water bodies (Vione et al., 2004). Such studies are crucial for assessing the environmental impact of aromatic compounds and their transformation products.
Synthesis and Material Science
In the field of synthesis and material science, novel methods for producing compounds with specific functional groups have been developed. For example, a study on the synthesis of 3-nitro-4-hydroxyphenylarsonic acid, a valuable feed additive, demonstrated a new synthetic technology, highlighting the importance of precise chemical modifications in creating valuable industrial and agricultural compounds (Hu Hua-nan, 2010).
Photocatalytic Degradation and Pollution Control
Research into the photocatalytic activity of composite materials for the degradation of pollutants, such as 4-nitrophenol, underscores the potential of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid derivatives in environmental remediation. A study on the microwave-assisted synthesis of Ag2O-ZnO composite nanocones demonstrated their effectiveness in the electrochemical detection and photodegradation of 4-nitrophenol, providing a pathway for the removal of toxic water pollutants (Chakraborty et al., 2021).
Chemical Reaction Mechanisms
Understanding the reaction mechanisms of hydroxamic acids, which share functional group similarities with 2-(2-Formyl-4-nitrophenoxy)hexanoic acid, provides insights into the release of reactive nitrogen species like nitroxyl (HNO). Such studies are fundamental for comprehending the biological and environmental implications of these reactive species (Smulik et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(2-formyl-4-nitrophenoxy)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-2-3-4-12(13(16)17)20-11-6-5-10(14(18)19)7-9(11)8-15/h5-8,12H,2-4H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZBIATZHUXDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457713 | |
Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
CAS RN |
335153-21-4 | |
Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335153-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335153214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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